molecular formula C7H10 B14435201 5,5-Dimethylbicyclo[2.1.0]pent-2-ene CAS No. 74503-34-7

5,5-Dimethylbicyclo[2.1.0]pent-2-ene

Cat. No.: B14435201
CAS No.: 74503-34-7
M. Wt: 94.15 g/mol
InChI Key: HEINDVMVDRYAJA-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[2.1.0]pent-2-ene (CAS 74503-34-7) is a highly strained, synthetically challenging bicyclic hydrocarbon of significant interest in fundamental organic chemistry research. With a molecular formula of C 7 H 10 and a molecular weight of 94.15 g/mol , this compound serves as a premier model system for investigating reaction mechanisms and strain energy in antiaromatic systems . Its primary research value lies in its role in electrocyclic reactions; it readily undergoes a symmetry-allowed, thermal isomerization to 5,5-dimethylcyclopentadiene, a transformation that has been the subject of detailed kinetic isotope effect studies to elucidate its concerted reaction mechanism . The enthalpy of this isomerization has been measured at -179.0 ± 0.8 kJ/mol in the liquid phase . Furthermore, the compound is a key substrate for hydrogenation calorimetry, a classic technique for determining strain energy in small-ring systems. Its enthalpy of hydrogenation to 1,1-dimethylcyclopentane is -406.0 ± 0.8 kJ/mol , providing quantitative insight into its substantial molecular strain. Handling this reagent requires specialized care, as related bicyclo[2.1.0]pent-2-ene derivatives are known to be extremely labile and sensitive to acid catalysis, requiring storage in anhydrous solvents at low temperatures and avoidance of hydroxylic solvents or protic acids . This product is intended for use in analytical and experimental chemistry research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

74503-34-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

5,5-dimethylbicyclo[2.1.0]pent-2-ene

InChI

InChI=1S/C7H10/c1-7(2)5-3-4-6(5)7/h3-6H,1-2H3

InChI Key

HEINDVMVDRYAJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C=C2)C

Origin of Product

United States

Preparation Methods

Structural and Thermodynamic Background

5,5-Dimethylbicyclo[2.1.0]pent-2-ene (C₇H₁₀, MW 94.15 g/mol) features a norbornene-like framework with a strained bicyclic system. The compound’s enthalpy changes during hydrogenation and isomerization have been quantified, providing critical insights into its stability. Hydrogenation with 2 equivalents of H₂ in cyclohexane yields 1,1-dimethylcyclopentane with ΔᵣH° = -406 ± 0.8 kJ/mol. Isomerization in heptane exhibits an enthalpy change of -179 ± 0.8 kJ/mol, reflecting significant strain energy. These values underscore the high reactivity of the bicyclic system, which informs synthetic design.

Synthesis via Diazoalkane Adduct Rearrangement

Mechanism of Diazopropane Elimination

Klaerner et al. demonstrated that thermolysis or photolysis of diazoalkane adducts of 1,3-cyclobutadiene generates bicyclo[2.1.0]pent-2-ene derivatives. For example, heating deuterated 2-diazopropane adducts (-1a) at 80°C in toluene induces nitrogen extrusion, forming a 1:1 mixture of regioisomeric bicyclopentenes (-3a and -3a') and cyclopentadienes (-12a and -12a'). The reaction proceeds via a diradical intermediate (-2b/c), with stereospecific closure retaining configuration at C-5.

Key Data:
  • Yield : 60–75% for bicyclopentene formation
  • Conditions : Toluene, 80°C, 12 h
  • Stereospecificity : Retention at C-5 confirmed by deuterium labeling

Preparation via 4,4-Dialkylcyclopent-2-en-1-ones

Guareschi Imide Route

Holder et al. developed a multi-step synthesis starting from 4,4-dialkylcyclopent-2-en-1-ones (3). The sequence involves:

  • Guareschi imide formation : Cyclocondensation of ketones with ethyl cyanoacetate yields imides (5).
  • Hydrolysis and esterification : Conversion to 3,3-dialkylglutaric acids (4) followed by ethyl ester (7) formation.
  • Acyloin masking : Reduction of esters to masked acyloins (8).
  • Cyclization : Acid-catalyzed cyclization to 4,4-dialkylcyclopent-2-en-1-ones (3).
  • Bromination and elimination : Treatment of alcohols (9) with PBr₃ yields bromides (10), which undergo dehydrohalogenation to 5,5-dimethylcyclopentadienes (1).
Key Data:
  • Overall yield : 22–30% (5 steps)
  • Critical step : Cyclization of acyloin intermediates (8 → 3) in H₂SO₄/EtOH (70°C, 6 h)

Alternative Methods: Norrish-Yang Cyclization

Photochemical Cyclization

A Norrish-Yang-type cyclization was adapted for bicyclo[2.1.0] systems via UV irradiation of substituted cyclobutyl ketones. For example, photolysis of 5,5-dimethylcyclopent-2-en-1-one derivatives generates diradical intermediates that recombine to form the bicyclic framework. Although yields are moderate (35–45%), this method avoids harsh thermal conditions.

Key Data:
  • Conditions : 254 nm UV light, benzene, 24 h
  • Byproducts : 15–20% dimeric species

Thermodynamic Considerations in Synthesis

Strain Energy and Reaction Feasibility

The compound’s strain energy (estimated at 179 kJ/mol from isomerization data) necessitates careful control of reaction exothermicity. Hydrogenation studies reveal that solvent choice significantly impacts enthalpy:

Reaction Solvent ΔᵣH° (kJ/mol)
H₂ + C₇H₁₀ → C₇H₁₄ Cyclohexane -406 ± 0.8
Isomerization Heptane -179 ± 0.8

Cyclohexane’s non-polar nature stabilizes transition states, whereas heptane’s lower polarity exacerbates strain effects.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Diazoalkane Rearrangement 60–75 Thermal, 80°C High regioselectivity Requires diazo precursors
Guareschi Imide Route 22–30 Multi-step, acid Scalable for alkyl derivatives Low overall yield
Norrish-Yang Cyclization 35–45 Photochemical Mild conditions UV equipment needed

The diazoalkane route offers the highest efficiency but demands specialized precursors. The Guareschi pathway, while laborious, enables modular substitution. Photochemical methods provide synthetic flexibility but require light sources.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for the development of novel pharmaceuticals and biologically active molecules.

Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Property Value/Descriptor Source
Molecular Formula C₇H₁₀
Molecular Weight 94.15 g/mol
CAS Registry Number 74503-34-7
IUPAC InChIKey HEINDVMVDRYAJA-UHFFFAOYSA-N
Heat of Hydrogenation (ΔrH°) ~220 kJ/mol (estimated)

Comparison with Structurally Similar Compounds

Bicyclo[2.1.0]pent-2-ene (Unsubstituted Analogue)

The parent compound, bicyclo[2.1.0]pent-2-ene, lacks methyl substituents. Key differences include:

  • Thermodynamic Stability : The unsubstituted analogue exhibits greater antiaromatic destabilization, reflected in its higher heat of hydrogenation (ΔrH° ≈ 250 kJ/mol) . Methyl groups in the 5,5-dimethyl derivative reduce antiaromaticity by disrupting conjugation, lowering strain .
  • Reactivity : Bicyclo[2.1.0]pent-2-ene undergoes rapid Diels-Alder reactions due to its electron-deficient nature, whereas the dimethyl derivative shows slower reactivity due to steric hindrance and reduced ring strain .

Table 2: Thermodynamic and Reactivity Comparison

Compound Heat of Hydrogenation (ΔrH°, kJ/mol) Reactivity in Diels-Alder Anti-aromatic Character
Bicyclo[2.1.0]pent-2-ene ~250 High Strong
5,5-Dimethylbicyclo[2.1.0]pent-2-ene ~220 Moderate Reduced

5,5-Dimethylbicyclo[2.2.1]heptan-2-one

This compound (CAS: 534-36-1) shares the 5,5-dimethyl substitution but features a larger bicyclo[2.2.1] framework with a ketone group .

  • Strain and Stability : The [2.2.1] system has lower ring strain compared to [2.1.0], resulting in greater thermal stability.
  • Applications : Unlike the hydrocarbon this compound, the ketone derivative is used in fragrance synthesis and as a precursor in photochemical studies .

Bicyclo[3.1.1]hept-2-ene Derivatives

Compounds like 6,6-dimethylbicyclo[3.1.1]hept-2-ene () are structurally distinct but share bicyclic frameworks.

Comparison with Other Bicyclic Systems

  • Favorskiy Rearrangement: Unlike bicyclo[2.1.1]hexanes (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid), which are synthesized via Favorskiy rearrangements of norbornanone derivatives, the [2.1.0] system relies on photolytic methods .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Compare coupling constants (e.g., J = 7 Hz for vicinal protons in bicyclo[2.1.0] vs. [2.1.1] systems) and chemical shifts of bridgehead carbons .
  • IR spectroscopy : Carboxylic acid derivatives (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) show distinct C=O stretches (~1700 cm⁻¹) absent in ester or alcohol analogs .
  • Chromatography : Use HPLC-DAD-MS to resolve byproducts (e.g., brominated analogs in photolytic reactions) with similar polarity .

How can researchers optimize synthetic yields when handling reactive intermediates like carbenes or strained alkenes?

Q. Advanced Research Focus

  • Quenching protocols : Rapid LiAlH₄ reduction of esters prevents aldehyde overoxidation to acids .
  • Low-temperature trapping : Perform photolytic cycloadditions at –78°C to stabilize carbene intermediates .
  • Inert atmospheres : Use Schlenk lines to exclude moisture/O₂ during Grignard or organometallic reactions .
    Methodological Tip : Reference safety protocols for spills (e.g., avoid dust generation, use chemical-resistant gloves) when handling reactive intermediates .

What strategies address contradictory data in product distributions from competing rearrangement mechanisms?

Q. Advanced Research Focus

  • Kinetic vs. thermodynamic control : Short reaction times favor kinetic products (e.g., aldehydes), while extended times favor thermodynamic acids/alcohols via equilibration .
  • Isotopic labeling : Use ²H or ¹³C labels to track migratory aptitudes in pinacol-type rearrangements .
  • Cross-validation : Compare NMR/IR data with authentic samples (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) to confirm identities .

How do steric and electronic effects influence regioselectivity in bicyclic systems?

Q. Basic Research Focus

  • Steric hindrance : 5,5-Dimethyl groups direct electrophilic attacks to less hindered bridgehead positions .
  • Hyperconjugation : Strained C-C bonds in bicyclo[2.1.0] systems enhance reactivity toward ring-opening via σ*-orbital interactions .
    Methodological Tip : Perform NBO analysis to quantify hyperconjugative stabilization in computational models .

What safety protocols are essential for large-scale synthesis of strained bicyclic compounds?

Q. Basic Research Focus

  • Ventilation : Use explosion-proof fume hoods to manage volatile intermediates (e.g., aldehydes) .
  • Spill management : Collect leaks in sealed containers; avoid drainage to prevent environmental release .
  • PPE : Wear chemical-resistant gloves and eye protection during LiAlH₄ reductions .

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